8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with various substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes under solvent-free conditions at 100°C. The reaction proceeds via a vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an adenosine kinase inhibitor, anti-tumor, antifungal, antibacterial, anti-proliferative CDK2 inhibitor, antipyretic, anticonvulsant, and analgesic agent.
Biological Studies: It is used in studies related to central nervous system depressant activity and other biological properties.
Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound binds to these kinases, inhibiting their activity and disrupting the cell cycle, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar compounds to 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile include other pyrido[2,3-d]pyrimidine derivatives, such as:
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxyphenyl)-5,6-diphenyl-7,7-dihydro-6H-pyrrolo[2,3-d]pyrimidine
- 7-amino-5-(4-chlorophenyl)-4-phenyl-2-thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
CAS No. |
912966-14-4 |
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Molecular Formula |
C23H18N4O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
8-(4-ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C23H18N4O3/c1-3-30-17-11-9-16(10-12-17)27-21-20(22(28)26-14(2)25-21)19(18(13-24)23(27)29)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,25,26,28) |
InChI Key |
BLLRHKSSEIFKON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=C(C2=O)C#N)C4=CC=CC=C4)C(=O)NC(=N3)C |
Origin of Product |
United States |
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